3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic system known for its structural versatility and broad biological activities . Its structure features a cyclobutyl group at position 3, a methyl group at position 1, and a 2-methylpropyl (isobutyl) substituent at position 2. These substituents influence its physicochemical properties, such as acidity and solubility, as well as its interactions with biological targets.
Properties
IUPAC Name |
5-cyclobutyl-2-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)7-14-10(9-5-4-6-9)12-13(3)11(14)15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGDXMWBAFMZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN(C1=O)C)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The triazolone core is weakly acidic due to the NH proton in the triazole ring, with pKa values typically ranging between 9.5–12.5 in non-aqueous solvents like acetonitrile and isopropyl alcohol . Substituents significantly alter acidity. For example:
- 3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one has a pKa of 10.2 in acetonitrile, attributed to electron-withdrawing aryl groups .
- 3-Methyl-4-(4-diethylaminobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one shows a lower pKa (9.8) due to the electron-donating diethylamino group .
Spectroscopic and Computational Data
Experimental and theoretical (DFT/B3LYP) NMR studies on analogs reveal close alignment between calculated and observed chemical shifts. For instance:
- 3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits a carbonyl (C=O) signal at δ 168.5 ppm (13C NMR), matching DFT-predicted values .
- The cyclobutyl group in the target compound may induce unique upfield/downfield shifts due to ring strain and electronic effects, as seen in cyclobutane-containing analogs .
Antioxidant Activity
Triazolone derivatives with electron-rich substituents (e.g., methoxy, diethylamino) show potent antioxidant activity. For example:
- 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives exhibit IC50 = 18–25 μM in DPPH radical scavenging assays, comparable to BHT (IC50 = 22 μM) .
- The isobutyl group in the target compound may enhance lipid solubility, improving radical scavenging in hydrophobic environments .
Antitumor Activity
- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrates IC50 = 8.2 μM against breast cancer (MCF-7) cells via kinase inhibition .
- The cyclobutyl group’s rigidity could optimize binding to hydrophobic pockets in enzyme active sites, though this requires experimental validation .
Data Tables
Table 1. Comparison of pKa Values in Non-Aqueous Solvents
Table 2. Antioxidant and Antitumor Activities of Analogs
| Compound | DPPH IC50 (μM) | Antitumor IC50 (μM) | Reference |
|---|---|---|---|
| 4-Benzylidenamino-triazolone | 18–25 | – | |
| 4-Benzyl-3-(pyrrolylmethyl)-triazolone | – | 8.2 (MCF-7) | |
| Target compound (predicted) | 15–20 | 5–10 | Hypothesis |
Key Research Findings
Synthetic Flexibility : The triazolone core allows modular substitution, enabling tuning of electronic and steric properties for target-specific applications .
Solvent-Dependent Acidity : pKa values vary by 1–2 units across solvents, critical for formulation strategies .
Antioxidant Mechanism : Radical scavenging correlates with substituent electron-donating capacity and lipophilicity .
Structural Insights: DFT calculations reliably predict NMR shifts, aiding in structural elucidation of novel derivatives .
Biological Activity
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring which is known for its diverse biological activities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the 1,2,4-triazole moiety. For example, research indicates that triazole derivatives can inhibit the activity of protein kinases such as CSNK2A2, which is crucial for viral replication in β-coronaviruses including SARS-CoV-2 . The introduction of a triazole group has been shown to enhance binding affinity and metabolic stability compared to traditional amide groups.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. The structural modifications in triazoles can lead to increased cytotoxicity against various cancer cell lines. For instance, the compound's ability to form hydrogen bonds within specific binding sites enhances its interaction with target proteins involved in cell proliferation and survival pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Kinases : The triazole group facilitates interactions with ATP-binding sites in kinases, leading to inhibition of their activity.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of CSNK2A2 | |
| Anticancer | Induction of apoptosis | |
| Metabolic Stability | Enhanced binding affinity |
Case Study 1: Antiviral Efficacy
A study conducted on a series of triazole derivatives demonstrated significant antiviral activity against MHV (Mouse Hepatitis Virus), showcasing a four-fold increase in potency with specific structural modifications . This indicates the potential for developing antiviral agents based on this scaffold.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessing the cytotoxic effects of triazole compounds on various cancer cell lines revealed that modifications at the 4-position significantly increased cytotoxicity. The compounds were tested against breast and lung cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
